Polyoxin B

Vue d'ensemble

Description

Polyoxin B is a nucleoside antibiotic that was first isolated from the soil bacterium Streptomyces cacaoi varasoensis in 1965 . It is primarily used as a microbial fungicide to control various pathogenic fungi in agriculture, including those affecting lawns, top fruit, and rice . This compound is known for its high antifungal activity and is widely used in crop protection.

Méthodes De Préparation

Polyoxin B is produced through controlled fermentation of Streptomyces cacaoi varasoensis . The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. Industrial production methods typically involve optimizing fermentation conditions to maximize yield and purity. The compound is then isolated using techniques such as liquid chromatography and solid-phase extraction .

Analyse Des Réactions Chimiques

Polyoxin B undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Substitution Reactions: The compound can undergo substitution reactions, particularly involving its nucleoside moiety.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Polyoxin B has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying nucleoside antibiotics and their chemical properties.

Mécanisme D'action

Polyoxin B exerts its antifungal effects by inhibiting chitin synthetase, an enzyme involved in the synthesis of chitin, a key component of fungal cell walls . By mimicking the natural substrate of the enzyme, this compound competitively inhibits chitin synthesis, leading to weakened cell walls and ultimately the death of the fungal cells . This mechanism makes this compound highly effective against a wide range of phytopathogenic fungi.

Comparaison Avec Des Composés Similaires

These compounds share similar structures but differ in their nucleoside and peptidyl moieties, leading to variations in their antifungal activity . For example, polyoxin P and polyoxin O are novel analogs with different nucleoside moieties and varying levels of antifungal activity . Compared to other nucleoside antibiotics like nikkomycins, polyoxin B is unique in its specific inhibition of chitin synthetase and its high water solubility .

Activité Biologique

Polyoxin B is a nucleoside antibiotic produced by certain species of Streptomyces, primarily known for its antifungal properties. It specifically inhibits the biosynthesis of chitin, a critical component of fungal cell walls, making it an important agent in agricultural pest control. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biosynthetic pathways, analytical methods for detection, and case studies demonstrating its efficacy.

This compound acts as a competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin in fungi. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and ultimately fungal death. This mechanism is particularly effective against various phytopathogenic fungi.

Biosynthetic Pathways

The biosynthesis of this compound involves a complex gene cluster known as the pol gene cluster. Research has identified several key genes within this cluster that are crucial for the production and modification of this compound:

- PolA : Functions as UMP-enolpyruvyltransferase.

- PolO : Acts as O-carbamoyltransferase.

- PolB : Involved in methylation modifications.

These genes work together to synthesize the nucleoside backbone and modify it to produce different variants of polyoxins, including this compound .

Analytical Methods for Detection

Recent advancements have led to the development of sensitive analytical methods for detecting this compound in agricultural products and soil. One such method utilizes liquid chromatography tandem mass spectrometry (LC-MS/MS) . This method has shown high recovery rates (83.0% to 112.1%) with low limits of detection (0.003 mg/kg) and quantification (0.01 mg/kg) in cucumber and soil samples .

Table 1: Detection Limits and Recovery Rates

| Sample Type | Limit of Detection (mg/kg) | Limit of Quantification (mg/kg) | Recovery Rate (%) |

|---|---|---|---|

| Cucumber | 0.003 | 0.01 | 83.0 - 112.1 |

| Soil | 0.003 | 0.01 | 83.0 - 112.1 |

Efficacy Against Fungal Pathogens

A significant study demonstrated the effectiveness of this compound against Trichoderma viride and other fungal pathogens in controlled experiments. The results showed a marked reduction in fungal growth when treated with this compound compared to untreated controls, highlighting its potential as a biopesticide in agriculture .

Residue Analysis and Environmental Impact

In field trials conducted across different provinces in China, the dissipation rates of this compound were analyzed in cucumber and soil samples. The half-life of this compound ranged from 2.5 to 5 days , indicating relatively rapid degradation in both mediums. This rapid dissipation is beneficial for minimizing environmental residues while maintaining effective pest control during critical growth periods .

Propriétés

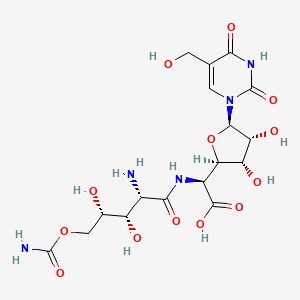

IUPAC Name |

2-[(2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O13/c18-6(8(25)5(24)3-34-16(19)32)13(29)20-7(15(30)31)11-9(26)10(27)14(35-11)22-1-4(2-23)12(28)21-17(22)33/h1,5-11,14,23-27H,2-3,18H2,(H2,19,32)(H,20,29)(H,30,31)(H,21,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZNSPMAOIVQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871978 | |

| Record name | {[2-Amino-5-(carbamoyloxy)-3,4-dihydroxypentanoyl]amino}{3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]oxolan-2-yl}acetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19396-06-6 | |

| Record name | 5-(2-amino-5-O-carbamoyl-2-deoxy-L-xylonamido-1,5-dideoxy-1-(3,4-dihydro-5-hydroxymethyl-2,4-dioxo-1(2H)-pyrimidinyl)-β-D-allofuranuronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Polyoxin B?

A1: this compound acts as a competitive inhibitor of chitin synthase, an enzyme crucial for the synthesis of chitin, a major component of fungal cell walls. [, ]

Q2: How does the inhibition of chitin synthase affect fungi?

A2: Inhibition of chitin synthase disrupts the formation of the fungal cell wall, ultimately leading to cell death. This is due to the loss of cell wall integrity, increased susceptibility to osmotic stress, and impaired cell division. [, ]

Q3: Are there specific morphological changes observed in fungi treated with this compound?

A3: Yes, this compound treatment can induce abnormal germ tube swelling in susceptible fungi. This is often accompanied by electrolyte leakage and the accumulation of UDP-N-acetylglucosamine, a precursor of chitin biosynthesis. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: While this specific information is not directly provided in the research papers, they describe this compound as a nucleoside peptide antibiotic. More detailed structural information can be found in chemical databases and literature specializing in natural product chemistry.

Q5: What can be said about the stability of this compound in different environments?

A5: One study observed partial degradation of this compound in stored kiwifruit samples after 6 months (degradation rate: 31.3%), while Kasugamycin, Validamycin A, and Ningnanmycin remained stable. [] This suggests that this compound's stability might be affected by specific environmental factors and requires further investigation.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not a catalyst. It functions as an inhibitor by binding to the active site of chitin synthase and blocking its activity. [, ]

Q7: How do structural differences between this compound and other Polyoxins affect their activity?

A8: While the papers don't provide a comprehensive SAR analysis, they highlight differences in the effects of this compound and Polyoxin D on insects. This suggests that even minor structural variations within the Polyoxin family can significantly impact their biological activity. []

Q8: What formulations of this compound are commonly used?

A9: Research mentions the use of this compound in various formulations, including wettable powder (WP) [, , , ] and solutions. [, , ] The choice of formulation likely depends on the intended application and desired release characteristics.

Q9: Are there strategies to enhance the stability or effectiveness of this compound formulations?

A10: One study mentions using white carbon as a carrier, along with co-formulants like sodium dodecyl sulfate, sodium lignosulfonate, and sodium tripolyphosphate, to formulate a this compound 10%WP. [] This suggests that formulation optimization can influence the product's stability and efficacy.

Q10: What are the safety considerations associated with the use of this compound?

A11: While the provided research primarily focuses on efficacy and mechanism of action, it highlights the importance of understanding potential environmental impacts and degradation pathways. [] Specific SHE regulations and guidelines should be consulted for safe handling and use.

Q11: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A11: The provided research focuses mainly on the in vitro and in vivo efficacy of this compound against various fungi and insects. Specific details regarding its pharmacokinetic properties in different organisms require further investigation.

Q12: Against which plant pathogens has this compound shown efficacy?

A13: Research demonstrates the effectiveness of this compound against various plant pathogens, including Alternaria alternata, Alternaria mali, Alternaria kikuchiana, Botrytis cinerea, Cladosporium cladosporioides, Fusicoccum aescul, and Phoma destructiva. [, , , , , ]

Q13: What are some examples of in vivo studies demonstrating this compound's efficacy?

A14: Studies demonstrate this compound's effectiveness in controlling black spot disease in rapeseed caused by Alternaria brassicae. [] It was also effective in controlling powdery mildew in barley and cucumbers caused by Blumeria graminis f. sp. hordei and Sphaerotheca fuliginea, respectively. [, ]

Q14: Has resistance to this compound been reported in plant pathogens?

A15: Yes, resistance to this compound has been observed in some fungal species like Alternaria alternata and Alternaria mali. [, ]

Q15: What are the potential mechanisms of resistance to this compound?

A16: Research suggests that resistance might arise from reduced penetration of the antibiotic through the cell membrane to the enzyme site. [] Other potential mechanisms include modifications in the target enzyme, chitin synthase, or upregulation of efflux pumps that expel the compound from the cell.

Q16: Are there synergistic effects observed when this compound is combined with other fungicides?

A17: Yes, a synergistic effect was observed when this compound was combined with Iminoctadine triacetate in a commercial fungicide formulation called "Polybelin" against Polyoxin-resistant Alternaria alternata. This suggests that combining this compound with other fungicides can help overcome resistance and enhance its efficacy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.